SAG dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SAG dihydrochloride is a potent Smoothened (Smo) receptor agonist . It is used to activate the Hedgehog signaling pathway and counteracts the inhibition of Smo by Cyclopamine . It is used for research purposes only .

Physical and Chemical Properties Analysis

This compound is a lyophilized solid that is white to beige in color . It is soluble in water up to 20 mg/mL . It should be stored in a desiccated condition at a temperature of -20°C .

Scientific Research Applications

Breast Cancer Research : Guerrini et al. (2018) found that SAG dihydrochloride, when used as an agonist for smoothened (SMO), promoted cell migration in breast cancer cells. This suggests its potential role in understanding the migration and invasion mechanisms in breast cancer, which could lead to novel therapeutic targets (Guerrini et al., 2018).

Treatment of Visceral Leishmaniasis : A study by Pal et al. (2002) highlighted the effectiveness of SAG in combination therapy for treating visceral leishmaniasis. The study showed that the combination of an indolylquinoline derivative with SAG cleared parasitemia in infected animals, indicating SAG's potential as part of conjunctive therapy for leishmaniasis (Pal et al., 2002).

Understanding Drug Resistance : Kumar et al. (2009) used amplified fragment length polymorphism (AFLP) to distinguish between SAG-sensitive and resistant strains of Leishmania donovani. This study is crucial in understanding the genetic markers associated with SAG resistance, which can impact treatment strategies for leishmaniasis (Kumar et al., 2009).

Pharmacological Study of Antimony-Resistant Visceral Leishmaniasis : Thakur et al. (2004) conducted an epidemiological, clinical, and pharmacological study of antimony-resistant visceral leishmaniasis in Bihar, India. They found widespread antimony-resistant strains of L. donovani, suggesting that SAG might be less effective in certain geographic areas, underscoring the need for alternative treatments (Thakur et al., 2004).

Myeloperoxidase Stain Using Benzidine Dihydrochloride : Kaplow and Ladd (1965) described a method for demonstrating leukocyte peroxidase activity using benzidine dihydrochloride, which could be related to the use of this compound in similar biochemical applications (Kaplow & Ladd, 1965).

Mechanism of Action

Target of Action

SAG dihydrochloride is a potent Smoothened (Smo) receptor agonist . The Smo receptor is a key component of the Hedgehog signaling pathway, which plays a crucial role in embryogenesis and organogenesis .

Mode of Action

This compound interacts with the Smo receptor, activating it . This activation counteracts the inhibitory effects of Cyclopamine, another Smo antagonist . The binding affinity of this compound to the Smo receptor is quite high, with a dissociation constant (Kd) of 59 nM .

Biochemical Pathways

The activation of the Smo receptor by this compound leads to the activation of the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and tissue polarity. It is also involved in the maintenance of stem cells in adults .

Result of Action

The activation of the Hedgehog signaling pathway by this compound can lead to various cellular effects, depending on the specific cell type and context. For example, it can promote cell differentiation and growth, or maintain stem cell populations .

Safety and Hazards

SAG dihydrochloride is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . This means it is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It should be handled with care, avoiding skin and eye contact, and should not be released into the environment . In case of accidental ingestion, immediate medical attention should be sought .

Biochemical Analysis

Biochemical Properties

SAG dihydrochloride interacts with the Smo receptor, a G protein-coupled receptor that is a key component of the Hedgehog signaling pathway . The nature of this interaction is agonistic, meaning that this compound enhances the action of the Smo receptor .

Cellular Effects

This compound influences cell function by activating the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, proliferation, and survival . Therefore, this compound can have profound effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the Smo receptor . This binding activates the Hedgehog signaling pathway, leading to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the Hedgehog signaling pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function

Subcellular Localization

The subcellular localization of this compound can influence its activity or function

Properties

IUPAC Name |

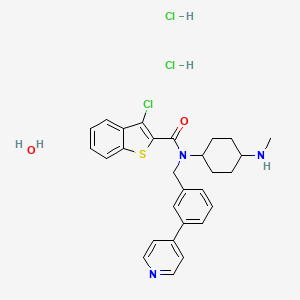

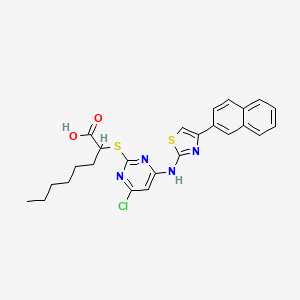

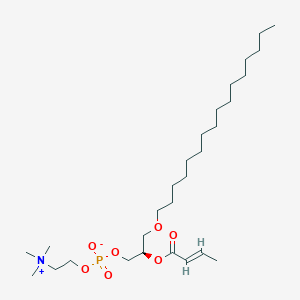

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXUQUYRWPGIQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849548 |

Source

|

| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364590-63-6 |

Source

|

| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does SAG Dihydrochloride influence breast cancer cell migration?

A1: this compound is a smoothened (SMO) agonist, meaning it activates the Hedgehog (Hh) signaling pathway. [] This pathway plays a role in embryonic development but can be aberrantly activated in cancer. Research indicates that this compound promotes breast cancer cell migration by increasing the expression of Carbonic Anhydrase XII (CAXII), an enzyme involved in pH regulation and cell migration. [] Silencing SMO reduces CAXII expression and consequently diminishes cell migration. [] This effect is reversed by treating cells with this compound, demonstrating its ability to enhance migration through the Hh pathway and CAXII. [] Interestingly, this pro-migratory effect is hampered when CAXII is inhibited, suggesting CAXII is a key downstream effector of the Hh pathway in this context. []

Q2: Does the tumor microenvironment influence the effect of this compound on breast cancer cells?

A2: Yes, the research demonstrates that the impact of SMO silencing and this compound treatment on CAXII expression and cell migration persists within hypoxic and inflammatory microenvironments. [] These conditions are characteristic of the breast cancer tumor microenvironment, suggesting that the Hh pathway's control over CAXII expression and cell migration is relevant in a setting mimicking the in vivo tumor environment. [] This finding strengthens the potential of targeting the Hh pathway and CAXII as a therapeutic strategy for breast cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)

![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)

![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)